4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile
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Overview
Description
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile is a complex organic compound with a unique structure that includes a piperazine ring and a benzonitrile group.
Preparation Methods
The synthesis of 4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile typically involves the reaction of 4-formylbenzonitrile with 5-ethylidene-3,6-dioxopiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes like DNA replication and protein synthesis .
Comparison with Similar Compounds
4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: A simpler compound with a single nitrile group, used as a precursor in organic synthesis.
Piperazine derivatives: Compounds with a piperazine ring, known for their diverse pharmacological activities.
Dioxopiperazines: Compounds with a dioxopiperazine ring, studied for their potential as anticancer agents.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
662148-02-9 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
4-[(5-ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C14H11N3O2/c1-2-11-13(18)17-12(14(19)16-11)7-9-3-5-10(8-15)6-4-9/h2-7H,1H3,(H,16,19)(H,17,18) |
InChI Key |
COEGKGOHELVYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(=O)NC(=CC2=CC=C(C=C2)C#N)C(=O)N1 |
Origin of Product |
United States |
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